molecular formula C18H18BrN3O2S2 B6582960 N-(2-bromo-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252820-20-4

N-(2-bromo-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6582960
CAS No.: 1252820-20-4
M. Wt: 452.4 g/mol
InChI Key: FLRNDPUPZCASHG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252820-20-4) is a high-purity synthetic compound offered for research use. With a molecular formula of C18H18BrN3O2S2 and a molecular weight of 452.39 g/mol, this chemical belongs to the class of thienopyrimidines, which are heterocyclic compounds noted for their diverse and potent biological activities . Thienopyrimidine derivatives have demonstrated significant research potential in oncology, with many showing potent activity against various cancer cell lines and specific oncogenes . These compounds are frequently investigated as core structures in the development of novel anticancer agents, as evidenced by patents covering thienopyrimidine derivatives for such applications . The structure of this compound, which can be represented by the SMILES string CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC1=C(Br)C=C(C)C=C1, features a bromo-methylphenyl group and a propyl-substituted thienopyrimidine scaffold linked by a sulfanyl acetamide bridge . This specific arrangement is key to its interaction with biological targets. Researchers can procure this compound for their investigations, with various quantities available to suit different experimental needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-3-7-22-17(24)16-14(6-8-25-16)21-18(22)26-10-15(23)20-13-5-4-11(2)9-12(13)19/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNDPUPZCASHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Common Name This compound
CAS Number 1252820-20-4
Molecular Formula C₁₈H₁₈BrN₃O₂S₂
Molecular Weight 452.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a study published in 2019 explored a library of compounds and identified several with significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. Preliminary research suggests that it may inhibit enzymes involved in DNA replication or repair, leading to increased apoptosis in malignant cells. This aligns with findings from related studies indicating that thieno[3,2-d]pyrimidine derivatives often exhibit such mechanisms .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory and antimicrobial activities. Thieno[3,2-d]pyrimidine derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Cytotoxicity Assessment : A multicellular spheroid model was used to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Inflammation Model : In vitro studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly reduced pro-inflammatory cytokine production, suggesting potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thieno[3,2-d]pyrimidinone Derivatives
  • 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 1252847-73-6): Substituent: 2-Trifluoromethylphenyl (electron-withdrawing CF₃ group). Molecular Weight: 427.5 g/mol vs. 450 g/mol (target compound). Impact: The CF₃ group increases metabolic stability but reduces polarity compared to bromine .
  • N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252926-55-8): Substituent: Chlorine (smaller halogen) and a 3-methoxyphenylmethyl group. Molecular Weight: 486.0 g/mol.
Pyrimidine/Oxadiazole-Based Analogues
  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t, ): Core: Oxadiazole instead of thienopyrimidinone. Bioactivity: Exhibits α-glucosidase inhibition (IC₅₀ = 12.3 µM) and moderate LOX inhibition (32% at 100 µM). Key Difference: Oxadiazole’s planar structure may alter binding to enzymatic pockets compared to the fused thienopyrimidinone system .

Substituent-Driven Property Differences

Compound Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Reference
Target Compound 450 2-Bromo-4-methylphenyl, propyl Not reported (predicted enzyme inhibition) N/A
CAS 1252847-73-6 427.5 2-Trifluoromethylphenyl Not reported (structural analog)
CAS 1252926-55-8 486.0 2-Chloro-4-methylphenyl, methoxy-benzyl Not reported (structural analog)
Compound 8t () 428.5 5-Chloro-2-methylphenyl, indolylmethyl α-Glucosidase inhibition (IC₅₀ 12.3 µM)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 353.99 4-Bromophenyl, dihydropyrimidinyl Synthetic intermediate, no bioactivity

Preparation Methods

Cyclization of 3-Aminothiophene Derivatives

Aminothiophene carboxylates undergo cyclization with orthoformate reagents. For example, 3-amino-thiophene-2-carboxylic acid methyl ester is hydrolyzed to the carboxylic acid using sodium hydroxide, followed by acidification to precipitate the intermediate. Subsequent treatment with triethyl orthoformate and 2,2-dimethyl-dioxane-4,6-dione at 85°C yields the pyrimidine ring via cyclocondensation.

Reaction Conditions

  • Solvent: Propanol/oxalic acid mixture

  • Temperature: 38°C (initial step), 85°C (cyclization)

  • Yield: ~60–70% (estimated based on analogous reactions)

Alternative Oxalyl Chloride-Mediated Cyclization

In another approach, the carboxylic acid derivative is treated with oxalyl chloride in methylene chloride and catalytic DMF to form an acyl chloride intermediate. Heating in dowtherm A at 260°C induces cyclization to the thieno[3,2-d]pyrimidin-4-one core.

Bromination at Position 2

Electrophilic bromination introduces the bromine atom at position 2 of the thieno[3,2-d]pyrimidin-4-one.

Lithium-Mediated Bromination

The propyl-substituted core is deprotonated with lithium diisopropylamide (LDA) at -78°C in THF, followed by treatment with 1,2-dibromo-1,1,2,2-tetrafluoroethane . Gradual warming to room temperature yields 2-bromo-3-propyl-thieno[3,2-d]pyrimidin-4(3H)-one.

Key Parameters

  • Reagent: LDA, Br₂ (or dibromotetrafluoroethane)

  • Solvent: THF

  • Temperature: -78°C → RT

  • Yield: ~50–60%

Formation of the Sulfanyl Acetamide Moiety

The acetamide-thiol component, 2-mercapto-N-(2-bromo-4-methylphenyl)acetamide , is synthesized separately.

Synthesis of the Thiol Precursor

2-Chloroacetamide is reacted with sodium hydrosulfide (NaSH) in ethanol at 50°C to yield 2-mercaptoacetamide. Subsequent coupling with 2-bromo-4-methylaniline via EDC/HOBt-mediated amide bond formation produces the target thiol.

Conditions

  • Coupling Agent: EDC/HOBt

  • Solvent: Dichloromethane

  • Yield: 80–85%

Coupling of the Thienopyrimidine Core with the Acetamide Derivative

The final step involves nucleophilic aromatic substitution (SNAr) to attach the sulfanyl acetamide group.

Thiol-Displacement Reaction

The 2-bromo-thienopyrimidine intermediate reacts with 2-mercapto-N-(2-bromo-4-methylphenyl)acetamide in the presence of a base (e.g., triethylamine) in DMF at 90°C.

Optimized Protocol

  • Base: Et₃N

  • Solvent: DMF

  • Temperature: 90°C

  • Reaction Time: 12 hours

  • Yield: 70–75%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Characterization includes:

  • ¹H/¹³C NMR : Confirms substituent positions and purity.

  • HRMS : Validates molecular formula.

  • HPLC : Assesses chemical purity (>95%).

Comparative Analysis of Key Steps

StepMethod 1 (Nucleophilic Alkylation)Method 2 (Pd-Catalyzed Coupling)
Core Synthesis Cyclization with orthoformateOxalyl chloride cyclization
Propyl Introduction K₂CO₃, 1-bromopropanePd(PPh₃)₄, tributylstannyl
Bromination LDA/Br₂N/A
Coupling Yield 70–75%65–70%

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step routes, typically starting with the thieno[3,2-d]pyrimidin-2-yl core formation, followed by sulfanyl-acetamide coupling and bromo-methylphenyl substitution. Key steps include:

  • Core synthesis : Cyclization of thiophene and pyrimidine precursors under reflux with catalysts like triethylamine .
  • Sulfanyl coupling : Thiol-disulfide exchange reactions using sodium hydride in anhydrous DMF .
  • Final substitution : Buchwald-Hartwig amination or nucleophilic aromatic substitution for bromo-methylphenyl attachment .
    • Optimization : Adjust temperature (60–120°C), solvent polarity (DMF, THF), and catalyst loading to improve yields. Monitor purity via TLC and HPLC .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted intermediates .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to thienopyrimidine activity .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
  • Structural analogs : Compare activity of derivatives (e.g., bromo vs. chloro substituents) to identify SAR trends .
  • Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CSD) to identify confounding factors .

Q. How can X-ray crystallography elucidate 3D conformation and intermolecular interactions?

  • Protocol :

  • Crystal growth : Use slow vapor diffusion (e.g., DCM/hexane) to obtain single crystals .
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures .
  • Analysis : SHELX for refinement; PLATON for validating hydrogen bonds and π-π stacking .

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